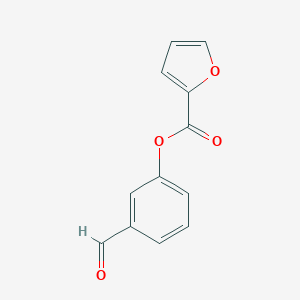

3-Formylphenyl 2-furoate

Description

Structure

3D Structure

Properties

IUPAC Name |

(3-formylphenyl) furan-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8O4/c13-8-9-3-1-4-10(7-9)16-12(14)11-5-2-6-15-11/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYAKMEKANPHRLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(=O)C2=CC=CO2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Formylphenyl 2 Furoate and Analogues

Direct Esterification Approaches

Direct esterification represents the most straightforward pathway to 3-Formylphenyl 2-furoate, involving the formation of an ester linkage from a carboxylic acid and a phenol.

Condensation of 3-Formylphenol with 2-Furoic Acid

The classical approach to forming this compound is the direct condensation of 3-Formylphenol with 2-Furoic acid. This reaction, typically performed under acidic conditions, involves the protonation of the carboxylic acid, followed by nucleophilic attack from the hydroxyl group of the phenol, and subsequent dehydration to yield the ester.

While direct, this method can be influenced by reaction conditions such as temperature and the choice of solvent. For instance, the synthesis of related furanone derivatives via dehydrative etherification reactions has been achieved using sulfuric acid as a catalyst in refluxing toluene, with yields ranging from 30% to 58%. sioc-journal.cn

Catalytic Esterification Protocols

To enhance the efficiency and yield of the esterification process, various catalytic protocols have been developed. These methods often employ milder conditions and offer greater control over the reaction.

For the esterification of 2-furoic acid with different alcohols, solid acid catalysts have proven effective, promoting a more environmentally friendly procedure. researchgate.net For example, tungstophosphoric acid supported on zirconia has been utilized as a recyclable catalyst for the synthesis of alkyl 2-furoates. researchgate.net The catalytic activity is influenced by factors such as catalyst loading, the molar ratio of the reactants, and temperature. researchgate.net

Gold-based catalysts have also been investigated for the oxidative esterification of furfural (B47365), a precursor to 2-furoic acid. unime.itresearchgate.net In these systems, the choice of support material, such as zirconia or ceria, significantly impacts the catalyst's activity, selectivity, and stability. researchgate.net An iron salicylate (B1505791) complex has also been shown to catalyze the oxidative esterification of aldehydes, including furfural, at room temperature using hydrogen peroxide as a green oxidant. d-nb.info

Enzymatic catalysis offers another green alternative. For instance, lipase-catalyzed copolymerization has been used to synthesize furanic copolyesters, demonstrating the formation of ester bonds under mild conditions. acs.orgnih.gov

Table 1: Comparison of Catalytic Esterification Methods for Furoate Synthesis

| Catalyst System | Reactants | Key Features | Reference |

|---|---|---|---|

| Sulfuric Acid | 4'-Alkoxybiphenyl-4-ol, Mucochloric/Mucobromic Acid | Direct dehydrative etherification; moderate yields. | sioc-journal.cn |

| Tungstophosphoric Acid/Zirconia | 2-Furoic Acid, Alcohols | Recyclable solid acid catalyst; environmentally benign. | researchgate.net |

| Gold-based Catalysts | Furfural, Alcohols | Oxidative esterification; support material is crucial. | unime.itresearchgate.net |

| Iron Salicylate/H₂O₂ | Furfural, Alcohols | Green oxidant; room temperature conditions. | d-nb.info |

| Lipase | Furan (B31954) Dicarboxylate Isomers, Diols | Enzymatic catalysis; mild reaction conditions. | acs.orgnih.gov |

Cross-Coupling Strategies for Constructing the Biphenyl-Furan Linkage

Cross-coupling reactions provide powerful and versatile methods for forming carbon-carbon bonds, enabling the construction of the core biphenyl-furan structure found in analogues of this compound.

Palladium-Catalyzed Arylation Methods Utilizing Furoate Precursors

Palladium-catalyzed direct arylation has emerged as a popular technique for creating C-C bonds between heteroaromatics and aryl halides. researchgate.net This approach is atom-economical and avoids the need for pre-functionalized organometallic reagents. researchgate.net

Specifically, the direct arylation of methyl 2-furoate with aryl bromides can be achieved using a palladium acetate (B1210297) catalyst in the presence of a base like potassium acetate. researchgate.netdoi.org This method has been shown to be tolerant of various functional groups on the aryl bromide, including formyl groups, leading to the regioselective formation of 5-arylfurans. researchgate.netdoi.org For instance, the reaction of methyl 2-furoate with 3-bromobenzaldehyde (B42254) using a palladium catalyst yielded methyl 5-(3-formylphenyl)furan-2-carboxylate in 75% yield. doi.org The choice of ligand associated with the palladium catalyst can influence the reaction's efficiency and selectivity. nih.gov

Meerwein Arylation in the Context of Furan Functionalization

The Meerwein arylation is another valuable tool for the functionalization of furan derivatives. researchgate.net This reaction typically involves the copper-catalyzed arylation of a furan ring with an arenediazonium salt, which can be generated in situ from the corresponding aniline. researchgate.neta-star.edu.sg The reaction conditions, including the choice of solvent and catalyst, are critical for achieving good yields of the desired 5-arylfuran products. researchgate.net

Recent advancements have explored photocatalytic versions of the Meerwein arylation, offering a more sustainable approach. nih.govacs.org These methods utilize light to induce the activation of diazonium salts for the arylation of heteroarenes like pyridines. nih.govacs.org

Suzuki-Miyaura and Related Coupling Reactions for Formylphenyl Introduction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, widely used for the formation of biaryl linkages. libretexts.orgwikipedia.orgyonedalabs.com This palladium-catalyzed reaction couples an organoboron species (like a boronic acid or ester) with an organohalide. wikipedia.org Its high functional group tolerance and the commercial availability of a vast array of boronic acids make it a powerful tool for introducing the formylphenyl moiety. rsc.orgorganic-chemistry.org

In a typical Suzuki coupling, a palladium(0) catalyst undergoes oxidative addition with the organohalide. Subsequent transmetalation with the organoboron species, activated by a base, is followed by reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.orgorganic-chemistry.org The choice of palladium source, ligand, base, and solvent system are all crucial parameters that can be optimized for a given set of substrates. wikipedia.orgrsc.org For instance, electron-rich and bulky phosphine (B1218219) ligands are often employed to facilitate the coupling of less reactive substrates. libretexts.org

Table 2: Overview of Cross-Coupling Strategies

| Reaction | Key Reactants | Catalyst/Reagent | Main Application | References |

|---|---|---|---|---|

| Palladium-Catalyzed Direct Arylation | Methyl 2-furoate, Aryl bromide | Pd(OAc)₂, KOAc | Formation of 5-arylfurans. | researchgate.netdoi.org |

| Meerwein Arylation | Furan derivative, Arenediazonium salt | Copper salt or Photocatalyst | Functionalization of furan rings. | researchgate.neta-star.edu.sgnih.gov |

| Suzuki-Miyaura Coupling | Organoboron species, Organohalide | Palladium catalyst, Base | Creation of biaryl linkages. | libretexts.orgwikipedia.orgrsc.org |

Functional Group Transformations on Pre-Formed Scaffolds

The synthesis of this compound can be efficiently achieved by performing key functional group transformations on molecular backbones that are already partially assembled. This approach often involves the introduction of the essential formyl and ester functionalities in separate, strategic steps.

Oxidation or Reduction Pathways to Introduce the Formyl Group

The introduction of the aldehyde (formyl) group onto the phenyl ring of a pre-formed phenyl 2-furoate scaffold is a critical transformation. This can be accomplished through either the oxidation of a suitable precursor or the reduction of a more oxidized functional group. researchgate.net

Oxidation Pathways

Oxidation reactions provide a direct route to the formyl group from less oxidized precursors such as methyl or hydroxymethyl groups. For instance, a precursor like 3-methylphenyl 2-furoate could be subjected to controlled oxidation. A common method for converting a methyl group on an aromatic ring to a formyl group involves the use of chromium trioxide (CrO₃) in acetic acid. Another approach involves the oxidation of a primary alcohol (Ar-CH₂OH) to an aldehyde. A variety of reagents can achieve this transformation, with manganese dioxide (MnO₂) being a mild and selective option that is effective for oxidizing benzylic alcohols without affecting other sensitive functional groups. researchgate.net

Reduction Pathways

Alternatively, the formyl group can be generated by the partial reduction of a functional group at a higher oxidation state, such as a carboxylic acid or an ester. The reduction of aromatic esters to aldehydes is a well-established transformation. numberanalytics.com Strong reducing agents like lithium aluminum hydride (LiAlH₄) typically reduce esters all the way to alcohols, proceeding through an aldehyde intermediate. numberanalytics.com However, by using sterically hindered or less reactive hydride reagents, such as diisobutylaluminium hydride (DIBAL-H), at low temperatures, the reaction can often be stopped at the aldehyde stage. Similarly, the reduction of an acid chloride, derived from the corresponding carboxylic acid, is a common method for aldehyde synthesis. organic-chemistry.org

The following table summarizes various reagents used for these transformations.

| Transformation | Precursor Group | Reagent(s) | Product Group | Reference(s) |

| Oxidation | Methyl (-CH₃) | Chromium Trioxide (CrO₃) in Acetic Acid | Formyl (-CHO) | |

| Oxidation | Hydroxymethyl (-CH₂OH) | Manganese Dioxide (MnO₂) | Formyl (-CHO) | researchgate.net |

| Reduction | Ester (-COOR) | Diisobutylaluminium Hydride (DIBAL-H) | Formyl (-CHO) | numberanalytics.com |

| Reduction | Acid Chloride (-COCl) | Samarium (Sm) metal, Catalytic Hydrogenation (Rosenmund) | Formyl (-CHO) | organic-chemistry.org |

Derivatization of Furan Carboxylates for Ester Formation

The formation of the ester linkage in this compound is achieved through the derivatization of a furan carboxylate. The most common and direct method involves the reaction of a 2-furoic acid derivative with 3-hydroxybenzaldehyde (B18108).

A highly effective strategy is the conversion of 2-furoic acid into a more reactive acyl chloride. vulcanchem.com This is typically accomplished using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 2-furoyl chloride is a potent electrophile that readily reacts with the hydroxyl group of 3-hydroxybenzaldehyde, often in the presence of a non-nucleophilic base such as pyridine (B92270) to neutralize the HCl byproduct. vulcanchem.com

Direct acid-catalyzed esterification, known as Fischer esterification, is another potential pathway. This involves heating 2-furoic acid and 3-hydroxybenzaldehyde in the presence of a strong acid catalyst like sulfuric acid. However, this method is a reversible equilibrium process and often requires long reaction times (20 hours or more) and a method for removing water to drive the reaction towards the product. google.comgoogleapis.comgoogle.com

Innovations in esterification include the use of carbon dioxide in a highly pressurized atmosphere with an alcohol solvent, which can act as a catalyst and facilitate the reaction under more environmentally benign conditions. googleapis.comgoogle.com

Key methods for the esterification step are outlined in the table below.

| Method | Furan Reactant | Phenyl Reactant | Reagents/Conditions | Reference(s) |

| Acyl Chloride Route | 2-Furoic Acid | 3-Hydroxybenzaldehyde | 1. Thionyl Chloride (SOCl₂) 2. Pyridine | vulcanchem.com |

| Fischer Esterification | 2-Furoic Acid | 3-Hydroxybenzaldehyde | Strong Acid (e.g., H₂SO₄), Heat, Water Removal | google.comgoogleapis.com |

| CO₂-Assisted Esterification | 2,5-Furandicarboxylic Acid | Alcohol | High Temperature and Pressure CO₂ Atmosphere | googleapis.comgoogle.com |

Investigation of Reaction Mechanisms in this compound Synthesis

Understanding the reaction mechanisms, including the transient intermediates and transition states, is crucial for optimizing the synthesis of this compound and its analogues.

Intermediates and Transition States in Coupling Reactions

While esterification is a common route, related structures can also be synthesized via palladium-catalyzed cross-coupling reactions, which proceed through a well-defined catalytic cycle involving distinct intermediates. A relevant example is the direct arylation of methyl 2-furoate with 3-bromobenzaldehyde to produce methyl 5-(3-formylphenyl)furan-2-carboxylate, an analogue of the target molecule. doi.org

The generally accepted mechanism for such Pd-catalyzed cross-coupling reactions involves a Pd(0)/Pd(II) cycle: fiveable.meacs.org

Oxidative Addition : The cycle begins with the insertion of the active Pd(0) catalyst into the carbon-halogen bond (e.g., C-Br) of the aryl halide (3-bromobenzaldehyde). This is often the rate-determining step and results in a square planar Pd(II) intermediate. fiveable.melibretexts.org

Transmetalation/C-H Activation : In a direct arylation context, this step involves the coordination of the furan ring to the Pd(II) center, followed by the cleavage of a C-H bond at the 5-position of the furan. This forms a new Pd-C bond with the furan ring and generates a diaryl-Pd(II) intermediate. The nature of the ligands on the palladium catalyst is crucial for stabilizing intermediates and transition states during this phase. nih.gov

Reductive Elimination : The final step is the reductive elimination from the diaryl-Pd(II) intermediate, where the two organic fragments (the phenyl and furanyl groups) are joined together to form the new C-C bond of the product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle. fiveable.melibretexts.org

The transition states in these reactions, particularly in the oxidative addition and reductive elimination steps, are influenced by the electronic properties of the substrates and the steric and electronic nature of the phosphine or NHC ligands attached to the palladium center. nih.govrsc.org

Catalytic Cycle for Palladium-Catalyzed Direct Arylation

| Step | Description | Palladium Oxidation State | Key Intermediate |

|---|---|---|---|

| 1. Oxidative Addition | Pd(0) inserts into the Ar-X bond of the aryl halide. | 0 → +2 | Ar-Pd(II)-X Complex |

| 2. C-H Activation | Furan coordinates to Pd(II), followed by C-H bond cleavage. | +2 | Diaryl-Pd(II) Complex |

Kinetic and Thermodynamic Control in Synthetic Pathways

The outcome of a chemical reaction can be governed by either kinetic or thermodynamic control. wikipedia.org Under kinetic control, the major product is the one that is formed fastest (via the lowest activation energy pathway), while under thermodynamic control, the major product is the most stable one, as the reaction is allowed to reach equilibrium. numberanalytics.comdalalinstitute.com

Esterification Reactions: Standard Fischer esterification is a classic example of a reaction under thermodynamic control . numberanalytics.com The reaction is reversible, and the distribution of products is determined by the equilibrium constant (Keq). numberanalytics.comjchr.org To maximize the yield of the desired ester, the equilibrium must be shifted towards the products. This is typically achieved by using an excess of one reactant or, more commonly, by removing one of the products (usually water) as it forms. Reaction conditions such as higher temperatures and longer reaction times are employed to ensure that the system has sufficient energy and time to reach this thermodynamic equilibrium. wikipedia.orgnumberanalytics.com

Palladium-Catalyzed Coupling Reactions: In contrast, most palladium-catalyzed cross-coupling reactions are considered to be under kinetic control . The final reductive elimination step is typically irreversible under the reaction conditions. wikipedia.org This irreversibility prevents the product mixture from reaching a thermodynamic equilibrium. Therefore, the ratio of products formed is determined by the relative rates of the competing reaction pathways leading to them. Factors that influence the activation energies of the steps in the catalytic cycle, such as the choice of catalyst, ligands, solvent, and temperature, will dictate the product distribution. numberanalytics.com Lower temperatures generally enhance selectivity in kinetically controlled reactions. wikipedia.org

| Reaction Type | Controlling Factor | Key Characteristics | Strategy for High Yield | Reference(s) |

| Fischer Esterification | Thermodynamic | Reversible, equilibrium-based, favors the most stable product. | Removal of water, use of excess reactant, higher temperature. | wikipedia.orgnumberanalytics.comjchr.org |

| Pd-Catalyzed Coupling | Kinetic | Irreversible final step, product ratio depends on reaction rates. | Optimization of catalyst, ligands, and conditions (e.g., lower temperature) to favor one reaction pathway. | wikipedia.orgdalalinstitute.com |

Chemical Reactivity and Transformation Pathways of 3 Formylphenyl 2 Furoate

Reactivity of the Aldehyde Moiety

The aldehyde group (-CHO) attached to the phenyl ring is a site of significant chemical activity, primarily due to the electrophilic nature of the carbonyl carbon.

Nucleophilic Addition Reactions at the Formyl Group

The carbonyl carbon of the aldehyde is sp² hybridized and susceptible to attack by nucleophiles. evitachem.com This leads to a tetrahedral intermediate which is then typically protonated to yield an alcohol. The general mechanism involves the nucleophile attacking the partially positive carbonyl carbon, causing the pi electrons of the carbon-oxygen double bond to move to the oxygen atom, forming an alkoxide intermediate. This intermediate is then protonated, often by a weak acid or the solvent, to give the final product. evitachem.com

For 3-Formylphenyl 2-furoate, a range of nucleophiles can add to the formyl group. For instance, the addition of organometallic reagents like Grignard reagents (R-MgX) would lead to the formation of secondary alcohols. Similarly, the addition of hydrogen cyanide (HCN) would yield a cyanohydrin.

Reductive and Oxidative Transformations of the Aldehyde

The aldehyde group can be readily reduced to a primary alcohol or oxidized to a carboxylic acid.

Reductive Transformations: Selective reduction of the aldehyde in the presence of the ester can be achieved using mild reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a common reagent for the reduction of aldehydes and ketones and is generally not strong enough to reduce esters, making it suitable for the selective transformation of this compound to (3-(hydroxymethyl)phenyl) 2-furoate. libretexts.org The reaction typically proceeds by the transfer of a hydride ion from the borohydride to the electrophilic carbonyl carbon of the aldehyde. masterorganicchemistry.com

| Reagent | Product | Conditions |

| Sodium Borohydride (NaBH₄) | (3-(hydroxymethyl)phenyl) 2-furoate | Typically in an alcoholic solvent like methanol (B129727) or ethanol. libretexts.org |

| Lithium Aluminum Hydride (LiAlH₄) | (3-(hydroxymethyl)phenyl)methanol and Furan-2-ylmethanol | A stronger reducing agent that would likely reduce both the aldehyde and the ester. libretexts.org |

Oxidative Transformations: The formyl group is susceptible to oxidation to a carboxylic acid. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃). The oxidation of substituted benzaldehydes to their corresponding benzoic acids can be carried out with high yields. For this compound, this would result in the formation of 3-(2-furoyloxy)benzoic acid.

| Reagent | Product |

| Potassium Permanganate (KMnO₄) | 3-(2-furoyloxy)benzoic acid |

| Chromium Trioxide (CrO₃) | 3-(2-furoyloxy)benzoic acid |

| [Bis(trifluoroacetoxy)iodo]benzene | 3-(2-furoyloxy)benzoic acid |

Condensation Reactions for Schiff Base Formation

The aldehyde group readily undergoes condensation reactions with primary amines to form imines, also known as Schiff bases. This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. The formation of Schiff bases from substituted benzaldehydes and various amines, such as 3-aminophenol, is a well-established transformation.

The reaction of this compound with a primary amine (R-NH₂) would yield the corresponding N-(3-(2-furoyloxy)benzylidene)amine.

| Reactant | Product Type |

| Primary Amine (R-NH₂) | Schiff Base (Imine) |

| 3-Aminophenol | N-(3-hydroxyphenyl)-3-(2-furoyloxy)benzylideneamine |

Reactivity of the Furoate Ester Linkage

The furoate ester group also presents several pathways for chemical transformation, primarily centered around the ester linkage itself.

Ester Hydrolysis and Transesterification Reactions

Ester Hydrolysis: The ester linkage can be cleaved through hydrolysis under either acidic or basic conditions to yield 3-hydroxybenzaldehyde (B18108) and 2-furoic acid. googleapis.com Basic hydrolysis, also known as saponification, is typically irreversible as the resulting carboxylic acid is deprotonated to form a carboxylate salt. Acid-catalyzed hydrolysis is an equilibrium process and is the reverse of Fischer esterification. googleapis.com Studies on the hydrolysis of phenyl esters of α-furoic acid indicate that the reaction is catalyzed by hydroxide (B78521) ions and proceeds via nucleophilic attack on the carbonyl carbon of the acyl group. evitachem.com

| Conditions | Products |

| Acidic (e.g., H₂SO₄, H₂O) | 3-Hydroxybenzaldehyde and 2-Furoic acid |

| Basic (e.g., NaOH, H₂O) | Sodium 3-formylphenoxide and Sodium 2-furoate |

Transesterification Reactions: Transesterification involves the conversion of one ester into another by reacting it with an alcohol, typically in the presence of an acid or base catalyst. masterorganicchemistry.com For example, reacting this compound with an excess of methanol (CH₃OH) under acidic or basic conditions would be expected to yield methyl 2-furoate and 3-hydroxybenzaldehyde. masterorganicchemistry.comresearchgate.net The use of a large excess of the new alcohol helps to drive the equilibrium towards the products. masterorganicchemistry.com

| Reagent | Product | Catalyst |

| Methanol (CH₃OH) | Methyl 2-furoate and 3-Hydroxybenzaldehyde | Acid (e.g., H₂SO₄) or Base (e.g., NaOCH₃) |

| Ethanol (CH₃CH₂OH) | Ethyl 2-furoate and 3-Hydroxybenzaldehyde | Acid or Base |

Carbonyl Group Reactivity of the Furoate Ester

While the ester carbonyl is less reactive than the aldehyde carbonyl, it can still participate in certain reactions. Studies on related furoate esters have shown that the furan (B31954) ring can be involved in reactions such as palladium-catalyzed direct arylation. doi.org For instance, methyl 2-furoate has been shown to react with aryl bromides in the presence of a palladium catalyst to form 5-arylated furans. doi.org While this reaction occurs on the furan ring, it highlights the potential for transformations involving the furoate moiety as a whole.

Furthermore, the carbonyl group of the furoate ester can undergo nucleophilic attack, although it requires stronger nucleophiles and more forcing conditions compared to the aldehyde. For example, reduction with a powerful reducing agent like lithium aluminum hydride (LiAlH₄) would reduce the ester to the corresponding alcohol, furan-2-ylmethanol. libretexts.org

Electrophilic and Nucleophilic Reactions on the Aromatic Rings

The two aromatic systems in this compound—the phenyl and furan rings—exhibit distinct reactivities due to their inherent electronic characteristics and the influence of their substituents.

Functionalization of the Phenyl Ring System

The phenyl ring of this compound is substituted with two electron-withdrawing groups: the formyl group (-CHO) and the furoate ester group (-OOC-R). Both groups deactivate the ring towards electrophilic aromatic substitution (SEAr) by reducing its electron density. wikipedia.orgvulcanchem.comopenstax.org This deactivation makes reactions like nitration, halogenation, and Friedel-Crafts alkylation/acylation more challenging compared to benzene, requiring harsher reaction conditions.

In terms of regioselectivity, both the formyl and ester groups are meta-directors for electrophilic substitution. wikipedia.orgyoutube.com This is because the carbocation intermediates (arenium ions) formed during attack at the ortho and para positions are destabilized by the adjacent electron-withdrawing groups. youtube.comlibretexts.org Therefore, electrophiles will preferentially attack the carbon atoms at positions 4 and 6 (meta to the formyl group) and position 5 (meta to the ester linkage). The directing effects are summarized in the table below.

| Position on Phenyl Ring | Relationship to Formyl (-CHO) | Relationship to Furoate Ester (-OOC-R) | Predicted Reactivity towards Electrophiles |

| C2 | Ortho | - | Disfavored |

| C4 | Meta | Ortho | Favored (meta to -CHO) |

| C5 | Para | Meta | Favored (meta to ester) |

| C6 | Meta | Para | Favored (meta to -CHO) |

Conversely, the presence of strong electron-withdrawing groups activates the aromatic ring for nucleophilic aromatic substitution (SNAr). smolecule.comwikipedia.org While the molecule does not possess a conventional leaving group on the phenyl ring, functionalization via SNAr could be envisioned if a suitable leaving group, such as a halide, were installed at a position ortho or para to one of the deactivating groups.

The formyl group itself is a site of reactivity, readily undergoing nucleophilic addition reactions. For instance, it can be reduced to a hydroxymethyl group (-CH₂OH) using mild reducing agents like sodium borohydride or oxidized to a carboxylic acid group (-COOH) using oxidizing agents like potassium permanganate. vulcanchem.com It can also participate in condensation reactions with amines to form imines. smolecule.com

Reactivity at the Furan Ring (e.g., Hydroarylation)

The furan ring is an electron-rich five-membered heterocycle that is generally more reactive towards electrophiles than benzene. numberanalytics.comonlineorganicchemistrytutor.com Electrophilic substitution on furan typically occurs at the C2 and C5 positions, where the intermediate carbocation is most effectively stabilized by the lone pairs of the oxygen atom. numberanalytics.comonlineorganicchemistrytutor.com In this compound, the C2 position is occupied by the ester linkage. The ester group is electron-withdrawing, which deactivates the furan ring, making it less reactive than unsubstituted furan. However, electrophilic attack is still expected to occur preferentially at the C5 position. researchgate.net

A notable reaction for functionalizing furan rings is hydroarylation, which involves the addition of an arene's C-H bond across a double bond. rsc.orgvictoria.ac.nzmdpi.com Palladium-catalyzed oxidative arylation of furan-2-carbonyl compounds with simple arenes has been shown to yield 5-arylfuran-2-carbonyls with high regioselectivity. acs.org This suggests that this compound could potentially react with other aromatic compounds at its C5 position to form more complex biaryl structures.

The furan ring can also act as a diene in Diels-Alder reactions. rsc.org Although the electron-withdrawing 2-carboxylate group reduces the reactivity of the furan diene, these reactions can proceed with reactive dienophiles like maleimides, often with high stereoselectivity for the exo adduct. rsc.org This cycloaddition pathway provides a powerful method for constructing 7-oxabicyclo[2.2.1]heptene skeletons, which are versatile synthetic intermediates.

Regioselectivity and Stereoselectivity in Transformations

The regioselectivity of reactions involving this compound is governed by the electronic properties of its functional groups.

Regioselectivity Summary:

| Ring System | Reaction Type | Directing Groups | Preferred Position(s) |

| Phenyl Ring | Electrophilic Substitution | -CHO, -OOC-R (meta-directing) | C4, C5, C6 |

| Furan Ring | Electrophilic Substitution | -COOR (deactivating) | C5 |

Stereoselectivity becomes important in reactions that create new chiral centers. For example, in the Diels-Alder reaction of the furan ring, a high preference for the exo product is often observed. rsc.org Similarly, (4+3) cycloadditions involving substituted furans can exhibit high regio- and stereoselectivity, controlled by both steric and electronic factors. nih.gov Reduction of the formyl group does not create a chiral center, but its conversion to other functional groups that then participate in asymmetric reactions could be a strategy for introducing chirality. The stereochemical outcome of aldol (B89426) reactions involving furoate esters has also been studied, demonstrating that the choice of catalyst can influence diastereoselectivity. researchgate.netacs.org

Derivatization and Formation of Complex Molecular Architectures

The distinct reactive sites on this compound make it a valuable building block for the synthesis of more elaborate molecules, from fused heterocyclic systems to large-scale macromolecular structures.

Synthesis of Polycyclic and Fused Heterocyclic Derivatives

The aldehyde functionality is a key handle for constructing fused ring systems. Aldehydes are common precursors for synthesizing a wide variety of heterocycles, including pyridines, pyrimidines, and imidazoles, often through multi-component reactions and condensation/cyclization cascades. academie-sciences.frresearchgate.netresearchgate.net For example, the formyl group can react with amines and a source of two additional carbons to form a pyridine (B92270) ring, or with 1,2-diamines to form fused imidazole (B134444) systems.

The furan moiety can also be a precursor to other fused systems. The Paal-Knorr synthesis, for instance, transforms 1,4-dicarbonyl compounds into furans, pyrroles, or thiophenes, and this process can be conceptually reversed or adapted for furan ring transformation. ias.ac.in Furthermore, annulation reactions, where a new ring is formed on an existing one, can be applied. For example, α,β-alkenyl carboxylic acids can undergo copper-mediated decarboxylative annulation with ketones to create fused furan derivatives with complete regioselectivity. nih.gov The Diels-Alder adducts of the furan ring can also be converted into a variety of polycyclic structures. rsc.org

Potential Cyclization Pathways:

| Reactive Group | Reaction Type | Potential Products |

| Formyl Group | Condensation/Cyclization | Fused Pyridines, Pyrimidines, Imidazoles, Quinolines |

| Furan Ring | Diels-Alder Cycloaddition | Oxabicyclic Compounds, Benzenoids (after aromatization) |

| Both Rings | Intramolecular Cyclization | Polycyclic fused systems via C-H activation strategies |

Construction of Macromolecular and Supramolecular Structures

The rigid structure and multiple functional groups of this compound make it a candidate for incorporation into larger molecular assemblies.

In macromolecular chemistry, bifunctional molecules can serve as monomers for polymerization. If the formyl group were converted to another reactive group (e.g., a vinyl group or a second carboxylic acid), the molecule could potentially undergo step-growth or chain-growth polymerization to form polyesters or other polymers. The furan-maleimide Diels-Alder reaction has been employed in the context of creating reversible or self-healing polymer networks. rsc.org

In supramolecular chemistry, non-covalent interactions are used to build large, well-defined structures. beilstein-journals.org The aromatic rings of this compound can participate in π-π stacking interactions, while the oxygen atoms of the formyl and ester groups can act as hydrogen bond acceptors. iucr.orgiucr.org The encapsulation of small aromatic aldehydes within supramolecular cages has been shown to alter their reactivity, for instance by enabling selective reductions in neutral water. nih.govresearchgate.net This suggests that this compound could act as a guest molecule in host-guest systems or as a building block (tecton) for designing metal-organic frameworks (MOFs) or hydrogen-bonded networks.

Advanced Spectroscopic and Analytical Characterization of 3 Formylphenyl 2 Furoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of ¹H (proton) and ¹³C (carbon-13) nuclei, a detailed structural map can be constructed.

The ¹H NMR spectrum of 3-Formylphenyl 2-furoate provides information on the number of distinct proton environments, their electronic surroundings, and the connectivity between neighboring protons. The spectrum is anticipated to display signals corresponding to the protons of both the 3-formylphenyl and the 2-furoate moieties.

The aldehydic proton (CHO) is expected to appear as a singlet at the most downfield region (around 10.0 ppm) due to the strong deshielding effect of the carbonyl group. The protons on the furan (B31954) ring will exhibit characteristic shifts and couplings. The proton at the C5' position of the furan ring is typically the most deshielded of the furan protons, appearing as a doublet of doublets. The protons at the C3' and C4' positions will also appear as distinct multiplets.

The protons on the phenyl ring will show a complex splitting pattern in the aromatic region of the spectrum. Due to the meta substitution pattern, four distinct signals are expected for the aromatic protons. The proton positioned between the two electron-withdrawing groups (formyl and ester) would be the most deshielded.

A representative, detailed analysis of the expected proton signals is provided in the table below.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aldehydic H | ~10.0 | s (singlet) | N/A |

| Aromatic H (Phenyl) | ~7.5 - 8.2 | m (multiplet) | Varied |

| Furan H-5' | ~7.8 | dd (doublet of doublets) | ~1.8, ~0.8 |

| Furan H-3' | ~7.3 | dd (doublet of doublets) | ~3.6, ~0.8 |

| Furan H-4' | ~6.6 | dd (doublet of doublets) | ~3.6, ~1.8 |

The ¹³C NMR spectrum complements the ¹H NMR data by providing a count of the unique carbon atoms in the molecule. The chemical shifts of the carbon signals are indicative of their hybridization and electronic environment.

For this compound, distinct signals are expected for the aldehydic carbon, the ester carbonyl carbon, and the various sp² hybridized carbons of the aromatic and furan rings. The aldehydic carbon is typically found significantly downfield, in the range of 190-200 ppm. The ester carbonyl carbon also appears downfield, but generally at a slightly higher field than the aldehyde, around 160-170 ppm. libretexts.org The carbons of the phenyl and furan rings will resonate in the aromatic region (approximately 110-150 ppm).

A detailed prediction of the ¹³C NMR chemical shifts is presented in the following table.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aldehydic C=O | ~192 |

| Ester C=O | ~165 |

| Aromatic C (Phenyl) | ~125 - 155 |

| Furan C-2' | ~145 |

| Furan C-5' | ~148 |

| Furan C-3' | ~112 |

| Furan C-4' | ~120 |

To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. In the COSY spectrum of this compound, cross-peaks would be expected between the coupled protons of the furan ring (H-3' with H-4', and H-4' with H-5') and among the coupled protons of the phenyl ring. This allows for the establishment of the spin systems within each ring. asahilab.co.jp

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear correlation experiment maps protons to the carbons to which they are directly attached. pressbooks.pub Each cross-peak in the HSQC spectrum correlates a specific proton signal with its corresponding carbon signal. This technique is invaluable for assigning the carbon signals based on the already assigned proton signals. For instance, the proton at ~10.0 ppm would show a correlation to the carbon at ~192 ppm, confirming the assignment of the aldehyde group.

Carbon-13 NMR Spectroscopic Analysis

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and molecular formula of a compound, and to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, often to four or more decimal places. bioanalysis-zone.cominnovareacademics.in This precision allows for the unambiguous determination of the elemental composition and, consequently, the molecular formula of the compound. For this compound (C₁₂H₈O₄), the theoretical exact mass of the molecular ion [M]⁺ can be calculated. The experimentally determined exact mass from an HRMS analysis should match this theoretical value within a very narrow tolerance (typically < 5 ppm), confirming the molecular formula.

Table of Molecular Formula and Calculated Exact Mass

| Compound Name | Molecular Formula | Calculated Exact Mass [M]⁺ |

| This compound | C₁₂H₈O₄ | 216.0423 |

In the mass spectrometer, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure and provides valuable corroborating evidence for the proposed structure. The primary fragmentation pathways for this compound are expected to involve the cleavage of the ester linkage.

Common fragmentation patterns for esters include the loss of the alkoxy or aryloxy group and the formation of an acylium ion. For this compound, two principal fragmentation pathways are anticipated:

Cleavage of the C-O bond between the ester carbonyl and the phenyl ring, leading to the formation of a 2-furoyl acylium ion (m/z 95) and a 3-formylphenoxyl radical. The peak at m/z 95, corresponding to the [C₅H₃O₂]⁺ fragment, is often a prominent peak in the mass spectra of 2-furoate esters.

The presence of the formyl group on the phenyl ring can also influence fragmentation, potentially leading to the loss of CO (28 mass units) from fragments containing this moiety.

Table of Predicted Mass Spectrometry Fragments

| m/z | Predicted Fragment Ion | Fragment Structure |

| 216 | [M]⁺ | [C₁₂H₈O₄]⁺ |

| 121 | [M - C₅H₃O₂]⁺ | [C₇H₅O₂]⁺ |

| 95 | [C₅H₃O₂]⁺ | [2-Furoyl Cation]⁺ |

High-Resolution Mass Spectrometry (HRMS)

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, is a powerful non-destructive technique for identifying the functional groups present in a molecule. By measuring the interaction of a molecule with electromagnetic radiation, these methods provide a unique "fingerprint" based on the vibrational modes of its chemical bonds.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels of its bonds. The resulting spectrum shows absorption bands at specific wavenumbers (cm⁻¹) corresponding to the vibrations of different functional groups. For this compound, the key functional groups are the aromatic aldehyde, the ester, the phenyl ring, and the furan ring.

The IR spectrum of this compound is expected to exhibit several characteristic absorption bands that confirm its structure. The presence of two carbonyl (C=O) groups—one from the aldehyde and one from the ester—is a prominent feature. The aldehyde C=O stretching vibration typically appears at a higher wavenumber than the ester C=O stretch due to electronic effects. The ester linkage is further confirmed by C-O stretching bands. Aromatic and furan C-H and C=C stretching vibrations also provide valuable structural information. spectroscopyonline.com

Expected Infrared Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch | Aromatic (Phenyl & Furan) | 3100 - 3000 | Medium-Weak |

| C-H Stretch | Aldehyde | 2850 - 2800 and 2750 - 2700 | Weak (often two bands) |

| C=O Stretch | Aldehyde | 1710 - 1685 | Strong |

| C=O Stretch | Aryl Ester | 1730 - 1715 | Strong |

| C=C Stretch | Aromatic (Phenyl & Furan) | 1600 - 1450 | Medium-Weak (multiple bands) |

| C-O Stretch | Ester | 1300 - 1200 (asymmetric) & 1150 - 1000 (symmetric) | Strong |

This table is generated based on established IR correlation charts and data for similar functional groups. spectroscopyonline.comresearchgate.net

Raman spectroscopy is a light scattering technique that provides information complementary to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations, which may be weak or absent in an IR spectrum. For this compound, Raman spectroscopy would be highly effective in characterizing the C=C bonds of the furan and phenyl rings and the symmetric stretching vibrations of the molecule's backbone. While specific experimental data for this compound is not widely published, the application of Morphologically-Directed Raman Spectroscopy (MDRS) on related furoate compounds, such as Mometasone Furoate, demonstrates the technique's utility in characterizing active pharmaceutical ingredients in complex formulations. nanopharm.co.uk This suggests that Raman spectroscopy could be a valuable tool for both structural confirmation and analysis of this compound in various physical forms.

Infrared (IR) Spectroscopy

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. libretexts.org By diffracting a beam of X-rays off a single crystal, a pattern is generated that can be mathematically transformed into an electron density map, revealing the exact position of each atom. pages.dev

Although a crystal structure for this compound is not publicly available in crystallographic databases as of this writing, an X-ray crystallographic study would provide invaluable information. ugr.es Such an analysis would confirm the molecular connectivity and determine key structural parameters, including:

Bond lengths and angles: Precise measurements for all bonds and angles within the molecule.

Conformation: The dihedral angles describing the spatial orientation of the phenyl ring relative to the furoate group.

Planarity: The degree of planarity of the furan and phenyl rings.

Intermolecular Interactions: The presence of any hydrogen bonds or π-π stacking interactions that stabilize the crystal lattice. nih.gov

This technique remains the gold standard for unambiguous structure elucidation of crystalline solids. libretexts.orgmdpi.com

Chromatographic and Other Separatory Techniques for Purity and Analysis

Chromatographic techniques are essential for separating components of a mixture, allowing for the purification and quantitative analysis of a target compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly used methods in this regard.

HPLC is a cornerstone technique for assessing the purity of non-volatile and thermally sensitive compounds. It separates molecules based on their differential partitioning between a liquid mobile phase and a solid stationary phase. tijer.org For a compound like this compound, a reversed-phase HPLC (RP-HPLC) method is typically most suitable. innovareacademics.in

In a typical RP-HPLC setup, a non-polar stationary phase (like a C18 column) is used with a polar mobile phase. The separation is achieved by varying the composition of the mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). tijer.orginnovareacademics.in The method can be validated according to standard guidelines to ensure linearity, accuracy, and precision. innovareacademics.inresearchgate.net The strong UV absorbance of the aromatic rings and conjugated system in this compound allows for sensitive detection using a UV detector.

Proposed HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : Water (gradient or isocratic elution) |

| Flow Rate | 1.0 mL/min |

| Detection | UV Spectrophotometry (e.g., at 270 nm) |

| Temperature | Ambient or controlled (e.g., 30 °C) |

This table outlines a general method based on established procedures for similar aromatic esters and furoate derivatives. innovareacademics.inresearchgate.netnih.gov

GC-MS is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. jfda-online.com It is ideal for volatile and thermally stable compounds. The sample is vaporized and separated in the GC column before entering the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used for structural elucidation and confirmation. restek.com

For this compound, GC-MS analysis reveals a distinct fragmentation pattern. The mass spectrum available in the PubChem database shows characteristic ions that correspond to logical fragmentations of the parent molecule. nih.gov The furan-2-carbonyl cation (m/z 95) is typically a very stable and abundant fragment for 2-furoate esters, often representing the base peak in the spectrum. nih.govnih.gov

Major Ions in the GC-MS of this compound

| Mass-to-Charge Ratio (m/z) | Proposed Fragment Identity |

|---|---|

| 216 | [M]⁺ Molecular Ion |

| 121 | [C₇H₅O₂]⁺ (3-formylphenoxy radical cation) |

| 95 | [C₅H₃O₂]⁺ (furan-2-carbonyl cation) |

| 93 | [C₇H₅O]⁺ (loss of CO from m/z 121) |

| 65 | [C₅H₅]⁺ (cyclopentadienyl cation) |

Data sourced from PubChem (CID 565183). nih.gov The molecular ion is C₁₂H₈O₄.

Computational and Theoretical Investigations of 3 Formylphenyl 2 Furoate

Quantum Chemical Calculations

Density Functional Theory (DFT) Studies on Electronic Structure and Bonding

No published studies employing Density Functional Theory (DFT) to specifically investigate the electronic structure and bonding of 3-Formylphenyl 2-furoate were found. Research in this area would typically involve calculations of molecular orbitals, electron density distribution, and the nature of the chemical bonds within the molecule, but such analyses for this compound are not available in the current body of scientific literature.

Conformational Analysis and Molecular Energetics

There are no specific studies on the conformational analysis or molecular energetics of this compound. Such research would involve the identification of stable conformers, the energy differences between them, and the rotational barriers of the ester and aldehyde functional groups. Without these studies, no data on the preferred three-dimensional structure or the energetic landscape of the molecule can be provided.

Prediction of Spectroscopic Properties (NMR chemical shifts, vibrational frequencies)

No computational studies predicting the spectroscopic properties, such as NMR chemical shifts or infrared vibrational frequencies, for this compound could be located. While general computational methods for these predictions are well-established, their specific application to this compound has not been reported.

Reaction Mechanism Elucidation Through Computational Modeling

Transition State Characterization and Activation Barriers

A search for computational modeling studies on the reaction mechanisms involving this compound, including the characterization of transition states and the calculation of activation barriers, yielded no results.

Reaction Pathway Profiling and Selectivity Prediction

Similarly, no research was found on the computational profiling of reaction pathways or the prediction of selectivity for reactions involving this compound.

Molecular Dynamics Simulations: A Hypothetical Outlook

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules. libretexts.org In principle, MD simulations could be employed to understand the dynamic behavior of this compound. Such a study would typically involve defining a force field, which is a set of parameters that describe the potential energy of the system, and then solving Newton's equations of motion for each atom. youtube.com

Intermolecular Interactions and Aggregation Behavior

The structure of this compound, featuring a phenyl ring, a furan (B31954) ring, an ester group, and a formyl group, suggests the presence of several types of intermolecular forces that would govern its aggregation behavior. These forces include:

Dipole-dipole interactions: The polar carbonyl groups in the ester and formyl moieties would lead to permanent dipoles, resulting in electrostatic attractions between molecules. nih.govdss.go.th

π-π stacking: The aromatic phenyl and furan rings could engage in stacking interactions, further contributing to molecular aggregation.

Solvent Effects on Molecular Conformation and Reactivity

The conformation and reactivity of a molecule can be significantly influenced by the solvent in which it is dissolved. savemyexams.com Different solvents can stabilize or destabilize certain molecular conformations through various interactions, such as hydrogen bonding or dielectric effects.

For this compound, the polarity of the solvent would likely have a considerable impact on its behavior. In polar solvents, the polar groups of the molecule would be stabilized, potentially influencing the rotational freedom around the ester linkage and the orientation of the phenyl and furan rings relative to each other. In nonpolar solvents, intramolecular and intermolecular interactions might become more dominant in determining the preferred conformation.

Molecular dynamics simulations incorporating explicit solvent molecules could provide a detailed picture of these solvent effects. By running simulations in different solvent environments (e.g., water, ethanol, hexane), one could analyze changes in the conformational landscape and predict how the solvent might affect the accessibility of the reactive formyl group. Unfortunately, no published studies have performed these specific investigations on this compound.

Applications in Advanced Organic Synthesis and Materials Chemistry

As a Core Building Block in Multistep Synthesis

In the field of organic synthesis, creating complex molecules often requires a series of carefully planned chemical reactions, a process known as multistep synthesis. savemyexams.comlibretexts.org 3-Formylphenyl 2-furoate serves as a key starting material or intermediate in these sequences, providing a foundation upon which more intricate structures can be assembled.

The furan (B31954) and benzaldehyde (B42025) components of this compound are present in numerous biologically active compounds. The aldehyde group can be readily converted into other functional groups or used in carbon-carbon bond-forming reactions, such as aldol (B89426) condensations, to build molecular complexity. science.gov For instance, the formyl group can be a precursor for the synthesis of various heterocyclic systems or substituted aromatic compounds that form the core of pharmacologically important molecules.

Research has shown that derivatives of 2-furoic acid can be synthesized with improved yields, highlighting the utility of furoate esters in creating more complex molecules. google.com The development of methods for the palladium-catalyzed arylation of furoate esters allows for the selective synthesis of 2-aryl or 5-aryl products, which are precursors to a wide range of biologically relevant scaffolds. acs.org Additionally, the synthesis of methyl 5-(3-formylphenyl)furan-2-carboxylate, a closely related compound, has been achieved in good yield, demonstrating the feasibility of incorporating the formylphenyl group into a furan ring system. doi.org

The synthesis of natural products, which are often complex and possess significant biological activity, represents a major challenge in organic chemistry. beilstein-journals.orgrsc.orgbrayresearch.org The structural motifs found in this compound can be strategically incorporated into the retrosynthetic analysis of complex natural products. The furan ring, for example, is a common feature in many natural products and can undergo a variety of transformations, including Diels-Alder reactions, to construct intricate polycyclic systems.

The aldehyde functionality provides a handle for chain extension and the introduction of stereocenters, which are crucial for the biological activity of many natural products. While direct application of this compound in a specific total synthesis may not be widely documented, the strategic value of its constituent parts is well-established in the synthesis of complex molecules. unipi.it

Precursor to Biologically Relevant Scaffolds

Role in the Development of Functional Materials

The tailored design of molecules for specific applications in materials science is a rapidly growing field. This compound's distinct functionalities make it a prime candidate for the synthesis of advanced materials with unique properties.

The aldehyde and ester groups of this compound can be chemically modified to introduce polymerizable functionalities, such as vinyl or acrylate (B77674) groups. mdpi.comrsc.org This transforms the molecule into a monomer that can be used in polymerization reactions to create linear or cross-linked polymers. The resulting polymers can have tailored properties based on the structure of the monomer and the degree of cross-linking.

For example, the aldehyde can be converted to a vinyl group through a Wittig reaction, and the furoate ester can be hydrolyzed and then converted to a polymerizable ester. These monomers can then be used in various polymerization techniques, such as free-radical polymerization, to produce novel materials. semanticscholar.orgresearchgate.netmdpi.com The bifunctional nature of the original molecule allows for the creation of cross-linkers, which are essential for controlling the mechanical and thermal properties of polymers.

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with well-defined structures and high surface areas. mdpi.comwikipedia.orgresearchgate.netrsc.orgnih.gov They are constructed from organic building blocks linked by strong covalent bonds. The aldehyde group of this compound makes it an ideal candidate as a building block for the synthesis of COFs.

Aldehydes are commonly used as monomers in the synthesis of imine-linked COFs through condensation reactions with amine-containing molecules. By incorporating this compound into a COF structure, the furoate ester functionality can be used to tune the properties of the resulting material or for post-synthetic modification. The porosity and functionality of these materials make them promising for applications in gas storage, catalysis, and sensing.

| Building Block Type | Functional Group | Role in COF Synthesis |

| Aldehyde | -CHO | Forms covalent bonds (e.g., imine) with amine linkers |

| Furoate Ester | -COOR | Can be used for post-synthetic modification or to tune material properties |

Table 1: Role of Functional Groups in this compound in COF Synthesis

The aromatic and heterocyclic components of this compound suggest its potential as a precursor for materials with interesting optical and electronic properties. scribd.com The conjugated system of the furan and phenyl rings can be extended through further chemical modifications to create chromophores that absorb and emit light at specific wavelengths.

The aldehyde group can be used to introduce other functional groups that can influence the material's response to external stimuli such as light, heat, or chemical analytes. For example, the aldehyde could be used to synthesize Schiff bases, which are known to exhibit photochromic or thermochromic behavior. The development of such "smart" materials is a key area of research with potential applications in sensors, displays, and data storage.

Integration into Covalent Organic Frameworks (COFs) and Related Porous Materials

Design and Synthesis of Chemical Probes and Ligands

The unique structural characteristics of this compound, specifically the presence of a reactive aldehyde group and a furoate moiety, position it as a valuable building block in the design and synthesis of specialized chemical tools for biological and medicinal chemistry research. These tools include scaffolds for receptor ligands and enzyme inhibitors, as well as fluorescent tags and imaging agents.

Scaffold for Receptor Ligands or Enzyme Inhibitors

The term "scaffold" in medicinal chemistry refers to the core structure of a molecule to which various functional groups can be attached to create a library of compounds with diverse biological activities. The this compound molecule possesses key features that make it an attractive scaffold for developing new receptor ligands and enzyme inhibitors.

The furan ring, a key component of the furoate group, is a common motif in many biologically active compounds and is considered a "privileged scaffold" in drug discovery. This is due to its ability to interact with various biological targets through hydrogen bonding, and hydrophobic interactions. For instance, the furo[3,2-b]pyridine (B1253681) core has been identified as a novel scaffold for potent and highly selective inhibitors of certain kinases. nih.gov

The formylphenyl group provides a reactive handle for further chemical modifications. The aldehyde functionality can readily undergo a variety of chemical reactions, such as reductive amination, Wittig reactions, and condensations, allowing for the introduction of diverse substituents. This versatility is crucial for structure-activity relationship (SAR) studies, where systematic modification of a lead compound is performed to optimize its binding affinity and selectivity for a specific biological target. For example, in the development of inhibitors for the carboxylesterase Notum, scaffold-hopping from known inhibitors led to the identification of new potent compounds. researchgate.netucl.ac.uk

Table of Potential Receptor/Enzyme Targets and Rationale for this compound-based Scaffolds

| Potential Target Class | Rationale for Targeting with this compound Scaffold |

| G-Protein Coupled Receptors (GPCRs) | The aromatic and heterocyclic nature of the scaffold can facilitate π-stacking and other non-covalent interactions within the transmembrane domains of GPCRs. The formyl group allows for the introduction of amine-containing side chains, which are common in GPCR ligands. |

| Kinases | The furan ring can act as a hinge-binding motif, a key interaction in many kinase inhibitors. The formyl group can be elaborated to introduce functionalities that target the solvent-exposed regions of the ATP-binding pocket. |

| Proteases | The scaffold can be modified to present functional groups that interact with the catalytic residues or specificity pockets of proteases. The aldehyde could potentially act as a covalent warhead for certain classes of proteases. |

| Nuclear Receptors | The planar and aromatic structure can mimic endogenous steroid hormones or other lipophilic ligands that bind to nuclear receptors. Modifications via the formyl group can tune the affinity and agonist/antagonist profile. |

Development of Fluorescent Tags or Imaging Agents

Fluorescent tags and imaging agents are indispensable tools in modern biological research, enabling the visualization and tracking of biomolecules and cellular processes. The development of novel fluorescent probes with improved photophysical properties and targeting capabilities is an active area of research.

The this compound scaffold, while not inherently fluorescent, possesses features that make it a suitable precursor for the synthesis of fluorescent derivatives. The formyl group is the key to this application. It can be readily condensed with a variety of fluorescent dyes or fluorogenic precursors that contain a reactive amine or a methylene (B1212753) group activated by an adjacent electron-withdrawing group.

For example, condensation with an aniline-based fluorophore could lead to the formation of a Schiff base, which may exhibit unique photophysical properties, such as aggregation-induced emission (AIE) or solvatochromism. The resulting fluorescent molecule would retain the furoate moiety, which could be further modified to incorporate targeting ligands that direct the probe to specific cellular compartments or biomolecules.

Furthermore, the formyl group can participate in the synthesis of more complex heterocyclic systems that are known to be fluorescent. For instance, reactions with 1,2-diamines can yield fluorescent quinoxaline (B1680401) derivatives, while reactions with β-ketoesters can lead to the formation of coumarin-like structures. The specific photophysical properties of the resulting fluorophore, such as its excitation and emission wavelengths, quantum yield, and photostability, would depend on the specific reaction partner and the resulting molecular structure.

While the direct use of this compound in published fluorescent probes is not prominent, its potential as a building block is evident. The ability to easily attach a variety of fluorogenic components via the formyl group, combined with the potential for further modification of the furoate ester, makes it a versatile platform for the design of novel fluorescent tags and imaging agents tailored for specific biological applications.

Table of Potential Fluorophore Classes Synthesizable from this compound

| Fluorophore Class | Synthetic Transformation of the Formyl Group | Potential Photophysical Properties |

| Schiff Bases | Condensation with an aromatic amine | Environment-sensitive fluorescence, potential for aggregation-induced emission (AIE) |

| Quinoxalines | Condensation with an ortho-phenylenediamine | Often exhibit blue or green fluorescence, can be sensitive to pH or metal ions |

| Coumarin Analogues | Knoevenagel or Pechmann condensation with activated methylene compounds | Typically strong blue or green emitters with high quantum yields, often used as FRET donors |

| Boron-dipyrromethene (BODIPY) Dyes | Incorporation into the synthesis of the BODIPY core structure | High absorption coefficients, high fluorescence quantum yields, and sharp emission peaks, often used in bioimaging |

Future Research Directions and Emerging Avenues

Development of Novel and Sustainable Synthetic Methodologies

Traditional synthesis of esters like 3-Formylphenyl 2-furoate typically involves the esterification of 2-furoic acid with 3-hydroxybenzaldehyde (B18108). However, future research could focus on more sustainable and efficient catalytic processes.

One promising avenue is the development of palladium-catalyzed direct arylation techniques. While often used to form C-C bonds, related methodologies could be adapted for C-O bond formation. For instance, research on the palladium-catalyzed coupling of aryl bromides with methyl 2-furoate demonstrates the versatility of this approach for creating complex furan-containing molecules. doi.org A potential sustainable route could involve the direct coupling of a suitably activated furan (B31954) derivative with 3-formylphenol, minimizing pre-functionalization steps and waste. The use of bio-based feedstocks for producing precursors like furoic acid from furfural (B47365) further enhances the sustainability of such processes. rsc.orgrsc.orgresearchgate.net

Another area of development is the Meerwein arylation , a radical-based reaction that typically involves adding an aryl diazonium salt to an alkene. numberanalytics.comwikipedia.org Exploring variations of this reaction could lead to novel pathways for constructing the formylphenyl furoate framework, potentially offering different reactivity and selectivity compared to traditional methods. thermofisher.comchemistryviews.org

Table 1: Potential Sustainable Synthetic Approaches for Aryl Furoates

| Method | Key Features | Potential Application to this compound | Relevant Research |

|---|---|---|---|

| Palladium-Catalyzed Coupling | High efficiency, regioselectivity, use of sustainable precursors. doi.org | Direct C-O bond formation between a 2-furoyl precursor and a 3-formylphenyl precursor. | Fu et al. (2011) doi.org |

| Amine-Assisted Oxidation | High yield, efficient separation, potential for circular economy. rsc.orgrsc.org | Synthesis of the 2-furoic acid precursor from bio-based furfural. | Sustainable production of furoic acid. rsc.orgrsc.orgresearchgate.net |

| Meerwein Arylation | Radical-based mechanism, versatile functionalization. numberanalytics.comwikipedia.orgthermofisher.com | Novel C-C or C-O bond formations to assemble the target structure. | General principles of Meerwein arylation. numberanalytics.comwikipedia.orgthermofisher.comchemistryviews.orgnih.gov |

This table is generated based on methodologies applied to related compounds and suggests potential applications for this compound.

Exploration of Unconventional Reactivity and Catalysis

The unique combination of an aldehyde and a furoate ester in one molecule opens doors to exploring unconventional reactivity. The furan ring itself is a versatile diene in Diels-Alder reactions, and the aldehyde group is amenable to a wide range of transformations. Future research could investigate intramolecular reactions or cascade sequences catalyzed by novel catalysts.

For example, the development of phosphine-palladium catalysis has enabled the synthesis of various polyalkylated furan natural products through Michael-Heck approaches. dntb.gov.ua Applying similar catalytic systems to this compound could trigger unique cyclizations or functionalizations, leveraging the reactivity of the furan core. Furthermore, exploring catalysis with abundant and sustainable metals like iron, aluminum, or calcium could lead to greener synthetic alternatives. rsc.org

The formyl group's reactivity can also be harnessed in novel ways. While it typically undergoes oxidation, reduction, or nucleophilic addition, its presence could direct intramolecular C-H activation or participate in multicomponent reactions like the Bargellini reaction under specific catalytic conditions. mdpi.com

Integration of Artificial Intelligence and Machine Learning in Predictive Synthesis and Property Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical synthesis by predicting reaction outcomes, optimizing conditions, and even planning entire synthetic routes. acs.orgnih.gov For a molecule like this compound, where dedicated literature is sparse, AI can be particularly valuable.

Predictive Synthesis: ML models, trained on vast reaction databases, can propose viable synthetic routes to this compound, potentially identifying novel and more efficient pathways than those conceived by human chemists. nih.govresearchgate.net These tools can evaluate the feasibility of different catalytic systems and predict potential side products, saving significant experimental time and resources.

Property Design: AI can also be used to predict the physicochemical and biological properties of this compound and its derivatives. By generating virtual libraries of related compounds and using quantitative structure-activity relationship (QSAR) models, researchers could identify derivatives with enhanced properties for specific applications, such as in materials or pharmaceuticals, guiding future synthesis efforts. researchgate.net

Table 2: Application of AI/ML in the Study of this compound

| AI/ML Application | Description | Potential Impact |

|---|---|---|

| Retrosynthesis Planning | Algorithms propose synthetic routes by working backward from the target molecule. nih.gov | Discovery of novel, efficient, and sustainable synthetic pathways. |

| Reaction Condition Optimization | ML models predict optimal temperatures, solvents, catalysts, and reagents for a given reaction. acs.org | Increased reaction yields and selectivity, reduced development time. |

| Property Prediction | Models predict physical, chemical, and biological properties based on molecular structure. | Accelerated discovery of derivatives with desired functionalities. |

This table outlines the potential, rather than documented, applications of AI/ML for the specific compound this compound.

Advanced In-Situ Spectroscopic Monitoring for Reaction Optimization

To optimize the synthesis of this compound, particularly when developing novel catalytic systems, real-time monitoring of the reaction is crucial. Advanced in-situ spectroscopic techniques, such as infrared (IR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR), allow chemists to track the concentrations of reactants, intermediates, and products as the reaction progresses.

This data provides detailed kinetic information, helping to elucidate reaction mechanisms and identify bottlenecks or side reactions. researchgate.net For example, in-situ IR could monitor the disappearance of the hydroxyl group of 3-hydroxybenzaldehyde and the appearance of the ester carbonyl peak, providing precise information on the rate of esterification. This level of process understanding is critical for scaling up reactions safely and efficiently.

Chemoenzymatic and Biocatalytic Approaches for Synthesis

Biocatalysis offers a highly selective and sustainable alternative to traditional chemical synthesis. unipi.itresearchgate.net Enzymes operate under mild conditions (temperature and pH) in aqueous media, reducing energy consumption and the use of hazardous solvents. mdpi.comfrontiersin.org

For the synthesis of this compound, a chemoenzymatic approach could be highly effective. mdpi.comnih.govbeilstein-journals.org Lipases, for instance, are widely used for the highly selective esterification of a broad range of substrates. nih.govnih.gov A potential route would involve the lipase-catalyzed esterification of 3-hydroxybenzaldehyde with 2-furoic acid or an activated derivative. This approach would benefit from the high selectivity of the enzyme, potentially avoiding the need for protecting groups and reducing byproduct formation. tandfonline.com

Furthermore, the entire pathway could be envisioned from biomass. Biocatalytic methods are being developed to produce furan derivatives from carbohydrates. frontiersin.org Combining these biosynthetic steps with an enzymatic esterification could lead to a fully "green" synthesis of this compound.

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 3-Formylphenyl 2-furoate, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : Acid-catalyzed condensation is a common approach, as demonstrated in the synthesis of structurally similar esters like ethyl 2-furoate. For example, ethyl 2-furoate was synthesized by reacting ethyl 2-furoate with acetone under H₂SO₄ catalysis at 60°C for 8 hours, achieving a 95% yield after recrystallization . Optimization parameters include temperature control (e.g., 60–80°C), catalyst concentration, and solvent selection. Kinetic studies under varying conditions (e.g., time, molar ratios) can identify yield-limiting steps.

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) spectroscopy are critical for structural confirmation. For analogous compounds like 2-chlorobenzoate derivatives, FTIR peaks at 1720–1750 cm⁻¹ confirm ester carbonyl groups, while NMR (¹H and ¹³C) resolves aromatic protons and substituent effects . X-ray diffraction (XRD) can further validate crystal structure, as seen in studies of trifluoromethyl-substituted benzoates .

Q. What purification methods are effective for isolating this compound from reaction mixtures?

- Methodological Answer : Techniques such as vacuum distillation and recrystallization (e.g., using hexane or ethanol) are standard. For example, 5.5'-Isopropylidene-bis(ethyl 2-furoate) was purified via double distillation and recrystallization from hexane, achieving >98% purity . Column chromatography with silica gel and ethyl acetate/hexane gradients may resolve polar byproducts.

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in multicomponent reactions?

- Methodological Answer : Computational studies, such as Density Functional Theory (DFT), can model electron distribution and steric hindrance. For instance, DFT analyses of 2-chlorobenzoate derivatives revealed how substituents (e.g., trifluoromethyl groups) alter reaction pathways by modulating electron-withdrawing effects . Experimental validation via kinetic isotope effects or Hammett plots can further elucidate mechanistic nuances.

Q. What strategies resolve contradictions in reported stability data for this compound under varying pH or thermal conditions?

- Methodological Answer : Systematic stability assays under controlled conditions (e.g., pH 2–12, 25–80°C) with HPLC or GC-MS monitoring are essential. For example, studies on ethyl 2-furoate in wine matrices showed conflicting impacts of malolactic fermentation (MLF) on stability; resolving these required isolating variables (e.g., yeast strain, MLF induction) and statistical analysis (ANOVA) . Replicating conditions from contradictory studies can identify overlooked variables.

Q. How does this compound interact with biomacromolecules in catalytic or inhibitory contexts?

- Methodological Answer : Molecular docking simulations and fluorescence quenching assays can probe binding affinities with proteins or enzymes. For furan derivatives, interactions with cytochrome P450 enzymes have been studied via UV-Vis spectroscopy and Michaelis-Menten kinetics . Competitive inhibition assays using substrates like NADPH can quantify inhibitory constants (Kᵢ).

Key Considerations for Experimental Design

- Scope : Narrow questions to specific interactions (e.g., "How does the formyl group in this compound affect its electrophilicity?") to avoid overbroad inquiries .

- Data Synthesis : Combine experimental data (e.g., NMR, XRD) with computational models to address mechanistic ambiguities .

- Contradiction Resolution : Use factorial design experiments to isolate variables (e.g., temperature, catalyst) in conflicting studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.